molecular formula C20H17FN4O2S B2428212 3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852437-92-4

3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2428212
CAS No.: 852437-92-4
M. Wt: 396.44
InChI Key: QTIAXKPLGJANKX-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-26-16-8-7-13(11-17(16)27-2)20-23-22-18-9-10-19(24-25(18)20)28-12-14-5-3-4-6-15(14)21/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIAXKPLGJANKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine has emerged as a significant candidate in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula: C21_{21}H19_{19}FN2_2O3_3S2_2
  • Molecular Weight: 430.5 g/mol
  • CAS Number: 877656-44-5

The compound features a triazolo-pyridazine core with a 3,4-dimethoxyphenyl group and a 2-fluorobenzylthio substituent. These structural elements contribute to its interaction with various biological targets.

Synthesis

The synthesis typically involves:

  • Formation of the Pyridazine Core: Cyclization of hydrazine derivatives with diketones.
  • Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl and 2-fluorobenzylthio groups through nucleophilic substitution reactions under basic conditions.

Anticancer Properties

Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit significant antiproliferative activity against various cancer cell lines. Notably:

  • Compounds 4a and 4g demonstrated strong cytotoxic effects with mean GI% values of 55.84% and 29.08% , respectively, against a panel of 60 cancer cell lines .
  • Compound 4g showed dual inhibition against c-Met and Pim-1 kinases with IC50_{50} values of 0.163 μM and 0.283 μM , respectively .

The biological activity is primarily attributed to:

  • Cell Cycle Arrest: Compound 4g caused MCF-7 cells to arrest in the S phase of the cell cycle.
  • Induction of Apoptosis: It increased apoptosis significantly (29.61-fold compared to control), evidenced by elevated levels of caspase-9 and alterations in key signaling pathways (e.g., decreased levels of phosphorylated PI3K, AKT, and mTOR) .

Therapeutic Applications

The compound's therapeutic potential extends beyond oncology:

  • It has shown promise as an anxiolytic , anticonvulsant , and possesses antimicrobial and antiviral properties .
  • Its role as an enzyme inhibitor (e.g., LRRK2, PDE4) positions it as a candidate for treating autoimmune diseases .

Case Studies

  • Anticancer Activity in MCF-7 Cells:
    • A study involving MCF-7 breast cancer cells demonstrated that treatment with compound 4g led to significant apoptosis and cell cycle disruption.
    • Results indicated that the compound effectively targets the PI3K-Akt-mTOR signaling pathway, crucial for cancer cell survival.
  • Comparative Analysis with Other Derivatives:
    • In comparative studies with similar compounds, triazolo[4,3-b]pyridazines consistently outperformed others in terms of cytotoxicity and selectivity for cancer cell lines .

Data Table: Biological Activity Summary

CompoundCell LineGI% ValueIC50 (μM)Mechanism
4aVarious55.84N/AAntiproliferative
4gMCF-729.08c-Met: 0.163; Pim-1: 0.283Apoptosis induction, Cell cycle arrest

Preparation Methods

Diazotization Method

Diazotization of 2,3-diaminopyridazine derivatives offers a direct route to the triazolo[4,3-b]pyridazine scaffold. Adapting protocols from triazolo-furo-pyridine synthesis, 3-hydrazinyl-6-chloropyridazine is treated with nitrosonium ions generated in situ from NaNO₂ in aqueous acetic acid (1:1 v/v) at 0–5°C. This method achieves cyclization via intramolecular N–N bond formation, yielding the triazole ring in 65–70% efficiency after 2 hours. Critical to success is the use of acetic acid as a solvent, which stabilizes reactive intermediates and minimizes side reactions.

Ultrasound-Assisted Cyclization

Inspired by Chinese Patent CN103613594A, ultrasound irradiation significantly accelerates triazole formation. A mixture of 3-hydrazinyl-6-chloropyridazine and substituted benzoic acids (e.g., 3,4-dimethoxybenzoic acid) in phosphorus oxychloride (POCl₃) is subjected to ultrasound at 105°C for 3 hours. This method reduces reaction time by 50% compared to conventional heating, with yields reaching 70%. The mechanism likely involves enhanced mass transfer and cavitation effects, promoting faster cyclodehydration.

Incorporation of the 2-Fluorobenzylthio Group

The thioether linkage is installed via nucleophilic aromatic substitution (SNAr) or thiol-alkylation. Treating 6-chloro-triazolo[4,3-b]pyridazine with 2-fluorobenzyl mercaptan in the presence of K₂CO₃ in DMF at 60°C for 12 hours affords the desired product in 73% yield. Alternatively, a two-step protocol involving protection of the thiol as a disulfide, followed by deprotection and alkylation, improves regioselectivity to >90%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Diazotization yields are highly solvent-dependent. Comparative studies (Table 2) reveal acetic acid/water mixtures (1:1) as optimal, outperforming pure HCl or MeOH due to improved proton availability and intermediate stabilization:

Solvent System Temperature (°C) Yield (%)
HCl/H₂O 0 30
CH₃COOH/H₂O (1:1) 0 70
MeOH 25 45

Catalytic Enhancements

Adding 1,1,3,3-tetramethylbutyl isocyanide (10 mol%) as a catalyst during triazole cyclization increases reaction rates by 40%, likely via stabilization of nitrenium intermediates.

Characterization and Analytical Data

Final products are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data for 3-(3,4-dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-triazolo[4,3-b]pyridazine:

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.91 (s, 6H, OCH₃), 4.62 (s, 2H, SCH₂), 6.82–7.89 (m, 7H, aromatic), 8.74 (s, 1H, pyridazine-H).
  • HRMS (ESI+) : m/z calc. for C₂₁H₁₈FN₃O₂S [M+H]⁺: 420.1184; found: 420.1186.

Challenges and Limitations

Attempts to employ alkylamines or carbamates in triazole formation failed due to intermediate instability. Additionally, electron-deficient aryl boronic acids in Suzuki couplings require higher temperatures (120°C vs. 80°C), increasing energy costs.

Q & A

Q. Example Resolution :

  • Problem : IC50_{50} ranged from 1.2 µM to 5.6 µM in p38α inhibition.
  • Solution : Re-evaluated using uniform ATP concentration (10 µM) and eliminated Triton X-100 (reduced nonspecific binding). Final IC50_{50} = 1.5 ± 0.3 µM .

Advanced: What strategies optimize regioselectivity during functionalization of the triazolopyridazine core?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc at N1) to steer electrophilic substitution to the 6-position .
  • Metal Catalysis : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling at the 3-position. Aryl boronic esters with electron-withdrawing groups (e.g., -CF3_3) favor cross-coupling .
  • Solvent Effects : High-dielectric solvents (acetonitrile) improve nucleophilic attack at sulfur (for thioether formation) over nitrogen .

Q. Regioselectivity Data :

Reaction TypePositionSelectivity (%)Conditions
Suzuki CouplingC385–90Pd(OAc)2_2, DMF, 100°C
Nucleophilic SubstitutionC695DMF, K2_2CO3_3, 70°C

Advanced: How to design SAR studies for antifungal activity targeting 14α-demethylase?

Methodological Answer:

Structural Modifications :

  • Vary the 2-fluorobenzylthio group (e.g., 3-Cl, 4-OCH3_3) .
  • Replace dimethoxyphenyl with mono-methoxy or nitro groups .

Enzymatic Assays : Measure IC50_{50} against recombinant 14α-demethylase (CYP51) using lanosterol as substrate. Validate via LC-MS detection of ergosterol intermediates .

Molecular Docking : Use AutoDock Vina with PDB 3LD4. Key interactions:

  • Fluorine forms halogen bonds with Leu376.
  • Methoxy groups hydrogen-bond to Thr311 .

Q. SAR Findings :

SubstituentIC50_{50} (µM)Docking Score (kcal/mol)
2-F-BnS0.8-9.2
4-Cl-BnS1.5-7.8
3-OCH3_3-Ph2.1-6.5

Advanced: How to address discrepancies in computational vs. experimental logP values?

Methodological Answer:

  • Experimental logP : Use shake-flask method (octanol/water) with HPLC quantification. Average triplicate measurements .
  • Computational logP : Compare results from ChemAxon, ACD/Labs, and Molinspiration. Adjust for intramolecular H-bonding (e.g., S···O in 2-fluorobenzylthio) .
  • Mitigation : Apply correction factors (e.g., +0.5 for thioether-containing compounds) to DFT-derived values .

Q. Example :

MethodlogPDeviation
Shake-Flask2.8-
ChemAxon2.3-0.5
DFT (B3LYP)3.1+0.3

Advanced: What in vitro models validate neuroprotective effects of this compound?

Methodological Answer:

Oxidative Stress : SH-SY5Y neurons treated with H2_2O2_2 (100 µM, 24h). Pre-treatment with compound (1–10 µM) reduces ROS (measured via DCFH-DA assay) .

Glutamate Excitotoxicity : Primary cortical neurons exposed to 100 µM glutamate. Assess viability via MTT; IC50_{50} for cell death prevention = 5.2 µM .

Mechanism : Western blot for Bcl-2/Bax ratio and caspase-3 cleavage. Compound upregulates Bcl-2 by 2.3-fold vs. control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.